![molecular formula C21H20N4O2 B2394882 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034331-54-7](/img/structure/B2394882.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
One of the applications of related compounds involves crystallographic studies to understand molecular conformations and interactions. For example, a study detailed the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative, showcasing the orientation differences in molecular structures and their implications for molecular behavior and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Therapeutic Applications
Related chemical entities have been explored for their therapeutic potential, including as histone deacetylase (HDAC) inhibitors for cancer treatment. For instance, the synthesis and biological evaluation of a benzamide derivative as an orally active HDAC inhibitor demonstrated significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Synthesis Techniques
Research also extends into the synthesis of related compounds and their neuroleptic activity, providing insights into the design and synthesis of potential therapeutic agents. A study on the synthesis and neuroleptic activity of benzamides related to N,N-disubstituted ethylenediamines highlighted the structure-activity relationship and the potential for developing potent drugs with fewer side effects (Iwanami et al., 1981).
properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-23-13-8-16-9-14-25(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)24-11-2-3-12-24/h2-9,11-14H,10,15H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVDPLSFHHZFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide |
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